Bictegravir - 1611493-60-7

Bictegravir

Catalog Number: EVT-256469
CAS Number: 1611493-60-7
Molecular Formula: C21H18F3N3O5
Molecular Weight: 449.3862
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bictegravir is a potent integrase strand transfer inhibitor (INSTI) [, , , , ]. It is classified as an antiretroviral drug, specifically a second-generation INSTI [, , , ]. Bictegravir plays a significant role in scientific research related to the treatment and prevention of HIV-1 and HIV-2 infections [, , , , ]. It exhibits a high barrier to resistance [, , ].

Synthesis Analysis

Bictegravir can be synthesized using a continuous three-step procedure []. This method offers advantages over traditional step-by-step procedures, including lower costs, reduced synthesis time, and higher yields [].

Mechanism of Action

Bictegravir inhibits the HIV integrase enzyme [, , ]. HIV integrase is essential for the virus to integrate its genetic material into the host cell's DNA, a critical step for viral replication [, , ]. By inhibiting this enzyme, Bictegravir prevents HIV from replicating within the host cell, thereby suppressing viral load and preventing disease progression [, , , , ].

Applications
  • HIV Treatment:
    • Bictegravir is being investigated as a key component of antiretroviral therapy (ART) regimens for both treatment-naïve and treatment-experienced individuals with HIV-1 and HIV-2 infections [, , , , , , , , , , , , , , , ]. Studies are evaluating its efficacy, safety, and tolerability in various patient populations [, , , , , , , , , , , ].
  • HIV Prevention:
    • Research is exploring the potential of Bictegravir in event-driven HIV prevention strategies, particularly as part of pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) regimens [, ]. These strategies aim to provide protection against HIV infection during periods of heightened risk [, ].
  • Drug-Drug Interactions:
    • Due to its metabolic pathways, Bictegravir can interact with other drugs metabolized by CYP3A and UGT1A1 []. Scientific studies are examining the nature and clinical significance of these interactions to ensure safe and effective co-administration with other medications [, ].
  • Pharmacokinetics in Specific Populations:
    • Research is investigating the pharmacokinetic profiles of Bictegravir in various populations, including elderly individuals, pregnant women, and individuals with specific comorbidities [, , ]. These studies aim to determine whether dose adjustments are necessary for optimal efficacy and safety in these populations [, , ].
  • Resistance Development:
    • Given its high barrier to resistance, Bictegravir is also being studied in the context of resistance development [, , , , , ]. These studies are evaluating its activity against HIV isolates carrying resistance mutations and exploring potential mechanisms of resistance emergence [, , , , , ].
Future Directions
  • Investigating potential applications beyond HIV: Exploring the potential for repurposing Bictegravir for other infectious diseases or therapeutic areas, as suggested by some in silico studies [].

    Relevance: Dolutegravir and Bictegravir are both second-generation INSTIs and share structural similarities. They are often compared in clinical studies as both offer advantages over earlier HIV treatments. Research suggests Bictegravir might have a higher genetic barrier to resistance than Dolutegravir []. Some studies explore switching between the two drugs, particularly for specific patient populations or to manage side effects [, , ].

Cabotegravir

    Relevance: Cabotegravir and Bictegravir, both second-generation INSTIs, are frequently studied together to understand their comparative efficacy, safety, and suitability for different patient groups [, , , , ]. They are also being investigated as potential components of two-drug regimens due to their favorable resistance profiles and tolerability [].

    Relevance: While Bictegravir is a second-generation INSTI, understanding Raltegravir's activity and resistance patterns is crucial because it informs treatment strategies for patients with experience using INSTIs. Some studies analyze the efficacy of Bictegravir in patients who previously failed on Raltegravir-based regimens, particularly those who developed resistance mutations [, ].

    Relevance: As with Raltegravir, comparing Elvitegravir to Bictegravir is important for understanding the evolution and advantages of newer INSTIs. Studies investigate how Bictegravir performs in scenarios where Elvitegravir is used, especially regarding drug distribution and efficacy in different body compartments [].

    Relevance: Emtricitabine is a crucial component of the single-tablet regimen containing Bictegravir. This fixed-dose combination, Bictegravir/Emtricitabine/Tenofovir Alafenamide, is a cornerstone of many HIV treatment guidelines due to its efficacy, convenience, and favorable safety profile [, , , ].

    Relevance: Like Emtricitabine, Tenofovir Alafenamide is a fixed-dose combination partner with Bictegravir in the single-tablet regimen [, , , ]. The inclusion of Tenofovir Alafenamide contributes to the regimen's overall efficacy and safety profile.

    Relevance: Although not part of the Bictegravir single-tablet regimen, Tenofovir Disoproxil Fumarate is often studied in comparison to Tenofovir Alafenamide to assess their long-term effects. Research investigates whether switching from a Tenofovir Disoproxil Fumarate-containing regimen to Bictegravir/Emtricitabine/Tenofovir Alafenamide offers advantages in terms of safety and tolerability [].

Properties

CAS Number

1611493-60-7

Product Name

Bictegravir

IUPAC Name

(1S,11R,13R)-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide

Molecular Formula

C21H18F3N3O5

Molecular Weight

449.3862

InChI

InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1

InChI Key

SOLUWJRYJLAZCX-LYOVBCGYSA-N

SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F

Solubility

Soluble in DMSO

Synonyms

GS-9883; GS 9883; GS9883; GS-9883-01; GS9883-01; GS 9883-01; Bictegravir

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.